

# Application Note: Analytical Characterization of Quinoline-3-Carbohydrazide

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## Compound of Interest

Compound Name: *Quinoline-3-carbohydrazide*

CAS No.: 59282-61-0

Cat. No.: B3054276

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## Introduction & Structural Significance[1][2]

**Quinoline-3-carbohydrazide** (CAS: 22524-33-0) is a critical pharmacophore in drug discovery, serving as the immediate precursor for Schiff base derivatives with potent antimicrobial, anticancer, and anti-HIV integrase activity [1, 2].

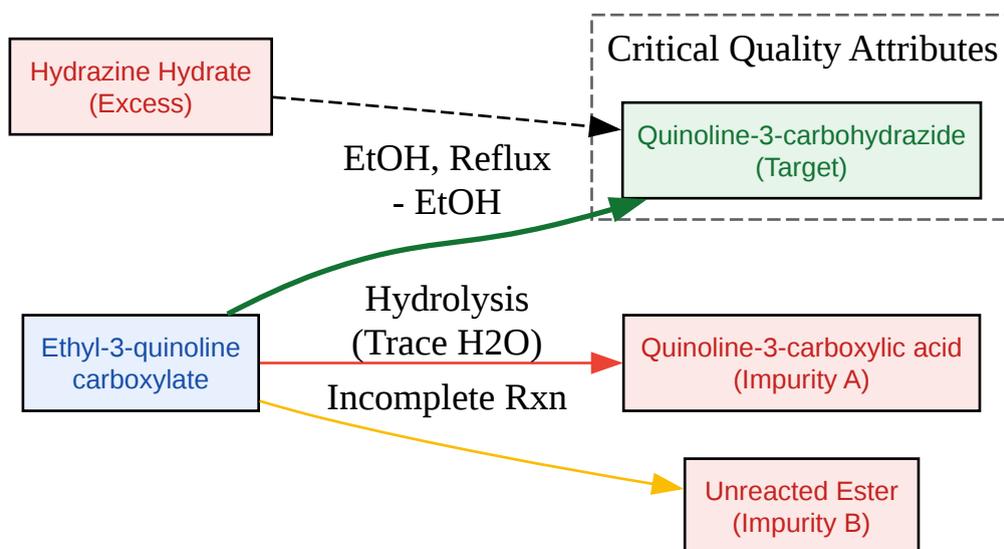
Unlike simple aromatic hydrazides, the quinoline backbone introduces specific solubility challenges and fluorescence properties that complicate standard analysis. Furthermore, the synthesis—typically involving the hydrazinolysis of ethyl-3-quinoline carboxylate—carries the risk of residual hydrazine hydrate, a known genotoxic impurity that must be strictly controlled.

## Core Molecule Profile

Property	Specification	Notes
Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O	
Mol. Weight	187.19 g/mol	Monoisotopic Mass: 187.07
Appearance	White to pale yellow crystalline powder	Yellowing indicates oxidation or light sensitivity
Melting Point	184–186 °C [1]	Sharp endotherm; broadening indicates acid impurity
Solubility	DMSO (High), DMF (High), Hot Ethanol (Mod)	Insoluble in water and non-polar solvents (Hexane)

## Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to selecting analytical methods. The primary impurities arise from incomplete conversion or hydrolysis.



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Figure 1: Synthetic pathway and potential impurity profile. Impurity A (Acid) forms if water is present during reflux. Impurity B (Ester) remains if reaction time is insufficient.

# Spectroscopic Characterization Protocols

## Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Ester C=O

Amide C=O) and presence of hydrazide.

Protocol:

- Sample Prep: Grind 2 mg Q3C with 200 mg dry KBr. Press into a transparent pellet. (ATR is acceptable but transmission mode often yields better resolution for NH bands).
- Scan Parameters: 4000–400  $\text{cm}^{-1}$ , 32 scans, 4  $\text{cm}^{-1}$  resolution.

Diagnostic Peaks:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Diagnostic Value
3300–3150	N-H stretching (NH & NH <sub>2</sub> )	Doublet or broad band. Absence confirms no residual ester.
1660–1640	C=O stretching (Amide I)	Shifted lower than ester precursor (~1720 $\text{cm}^{-1}$ ).
1610–1590	C=N / C=C (Quinoline)	Characteristic ring breathing modes. <a href="#">[10]</a>

| 1530–1520 | N-H bending (Amide II) | Confirms secondary amide structure. |

## Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and residual solvent analysis. Solvent: DMSO-d<sub>6</sub> is mandatory. CDCl<sub>3</sub> solubility is insufficient.

<sup>1</sup>H NMR Protocol (400 MHz, DMSO-d<sub>6</sub>):

- Relaxation Delay (D1): Set to ≥ 5 seconds to ensure integration accuracy of the amide proton.

- Temperature: 298 K.

Chemical Shift Assignments:

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Notes
10.0 – 9.8	Broad Singlet	1H	-CONH-	Exchangeable with D <sub>2</sub> O. Disappears in acid impurity.
9.3 – 9.2	Singlet	1H	H-2	Most deshielded aromatic; diagnostic for 3-subst. quinoline. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
8.9 – 8.8	Singlet	1H	H-4	
8.2 – 7.6	Multiplet	4H	H-5,6,7,8	Aromatic ring protons.

| 4.8 – 4.5 | Broad Singlet | 2H | -NH<sub>2</sub> | Critical Purity Marker. Sharpens if sample is very dry; broadens if wet. |

Troubleshooting:

- Missing NH<sub>2</sub> peak? Proton exchange with water in DMSO can broaden this peak into the baseline. Dry the sample and use fresh ampoule DMSO-d<sub>6</sub>.
- Extra peak at ~172 ppm (<sup>13</sup>C)? Indicates unreacted ethyl ester.

## Chromatographic Purity Method (HPLC-UV/MS)

Standard C18 methods often fail due to the basicity of the quinoline nitrogen, leading to peak tailing. This protocol uses a buffered mobile phase to suppress ionization of the ring nitrogen or ion-pairing effects.

## Method Parameters:

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[13]
- Detection: UV @ 280 nm (Quinoline max) and 230 nm.
- Temperature: 30 °C.

## Gradient Table:

Time (min)	% A (Buffer)	% B (ACN)	Phase
0.0	95	5	Equilibration
2.0	95	5	Injection
15.0	40	60	Linear Gradient
20.0	40	60	Isocratic Hold

| 21.0 | 95 | 5 | Re-equilibration |

## Retention Logic:

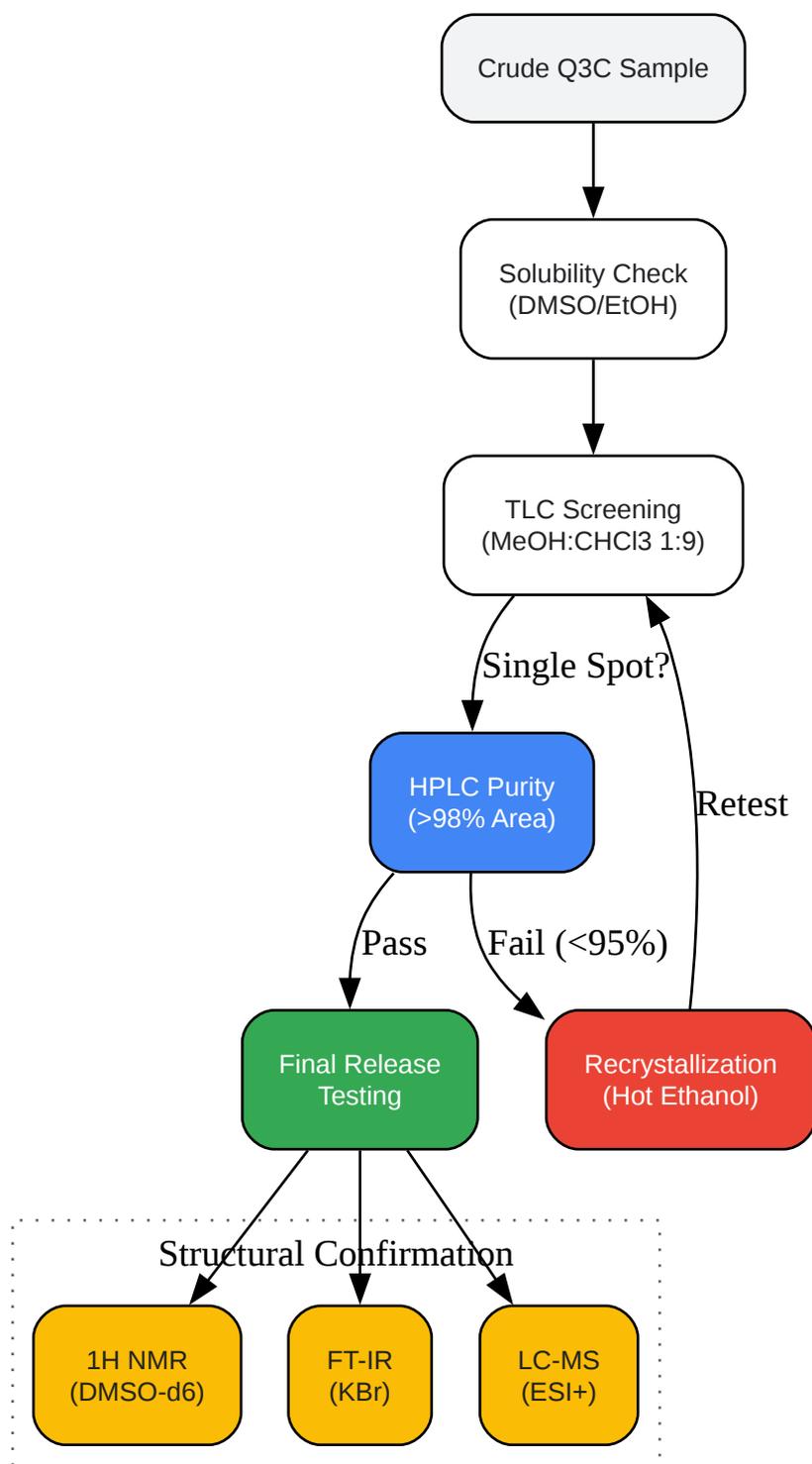
- Hydrazine Hydrate: Elutes in void volume (highly polar). Note: Standard UV won't detect this well; requires derivatization or LC-MS.
- Quinoline-3-Carboxylic Acid: Elutes early (polar/ionized).
- **Quinoline-3-Carbohydrazide** (Target): Mid-elution.
- Ethyl Ester (Precursor): Elutes late (hydrophobic).

## Mass Spectrometry (ESI-MS)

Ionization Mode: Positive ESI (+ve). Key Ions:

- $[M+H]^+$ : m/z 188.08 (Base peak).
- $[M+Na]^+$ : m/z 210.06.
- Fragmentation Pattern (MS/MS of 188):
  - m/z 171: Loss of  $NH_3$  (Characteristic of primary hydrazides).
  - m/z 157: Loss of  $N_2H_3$  (Acylium ion formation: Quinoline-CO<sup>+</sup>).
  - m/z 129: Loss of  $CON_2H_3$  (Quinoline cation).

## Analytical Workflow Summary



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Figure 2: Step-by-step analytical decision tree for Q3C characterization.

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